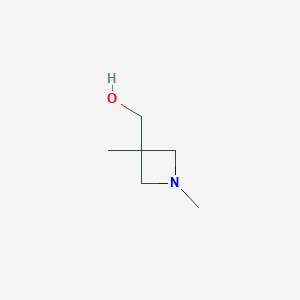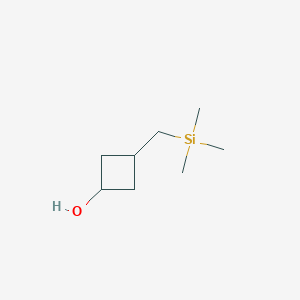
3-(Trimethylsilylmethyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Trimethylsilylmethyl)cyclobutan-1-ol” is an organosilicon compound. It has a molecular weight of 158.32 . The compound is typically stored at a temperature of 4 degrees Celsius and has a physical form of a liquid .
Molecular Structure Analysis
The InChI code for “3-(Trimethylsilylmethyl)cyclobutan-1-ol” is1S/C8H18OSi/c1-10(2,3)6-7-4-8(9)5-7/h7-9H,4-6H2,1-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“3-(Trimethylsilylmethyl)cyclobutan-1-ol” is a liquid at room temperature . It has a molecular weight of 158.32 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources retrieved.Applications De Recherche Scientifique
Synthesis and Molecular Architecture
Studies have highlighted the synthetic versatility of 3-(Trimethylsilylmethyl)cyclobutan-1-ol derivatives in constructing complex molecular architectures. For instance, Altmann et al. (1996) describe the synthesis of linear oligomers of [1,3-diethynyl-2,4-bis(trimethylsilyl)cyclobutadiene]cyclopentadienylcobalt, demonstrating the potential of these compounds in creating oligomeric structures with unique UV-vis spectra properties (Altmann, Enkelmann, Beer, & Bunz, 1996). Similarly, Hashmi, Polborn, & Szeimies (1989) explored the nickel(0)-catalyzed dimerization of 1,2,3-Cycloheptatrien, yielding cyclobutane derivatives, showcasing the chemical reactivity and potential applications in synthesizing cyclobutane-containing molecules (Hashmi, Polborn, & Szeimies, 1989).
Material Science and Photocatalysis
In material science, the creation of novel materials using cyclobutane derivatives has been documented. Maier et al. (2002) synthesized Tetrakis(trimethylsilyl)tetrahedrane, highlighting the thermal stability and potential application in developing new materials with unique stability and structural features (Maier, Neudert, Wolf, Pappusch, Sekiguchi, Tanaka, & Matsuo, 2002). Additionally, Ischay, Anzovino, Du, & Yoon (2008) reported on the efficient visible light photocatalysis of [2+2] enone cycloadditions, utilizing Ru(bipy)3Cl2 as a photocatalyst, demonstrating the role of cyclobutane derivatives in enhancing photocatalytic processes (Ischay, Anzovino, Du, & Yoon, 2008).
Molecular Biology and Drug Design
In the realm of molecular biology and drug design, cyclobutane-containing compounds have been studied for their bioactive properties. Dembitsky (2007) reviewed research on natural cyclobutane-containing alkaloids and synthetic compounds, showcasing their antimicrobial, anticancer, and other biological activities, which underscores the potential of these compounds in therapeutic applications (Dembitsky, 2007).
Propriétés
IUPAC Name |
3-(trimethylsilylmethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OSi/c1-10(2,3)6-7-4-8(9)5-7/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLQMGLBSFIALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1CC(C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine](/img/structure/B2962820.png)
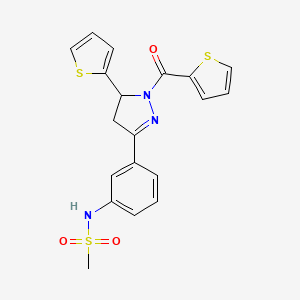
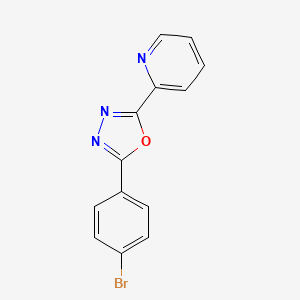
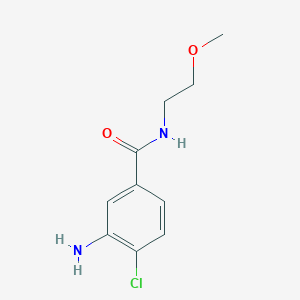
![4-[(4-Fluorobenzyl)sulfanyl]aniline](/img/structure/B2962829.png)


![(Z)-N-(4-Acetamidophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2962833.png)
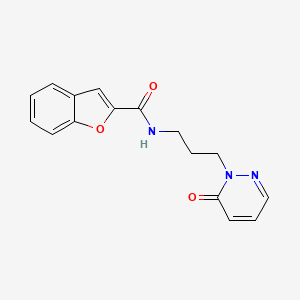
![4-Chloro-N-[1,1-dimethyl-2-(pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B2962837.png)
![2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2962838.png)
